molecular formula C6H5BrN2O2 B1276501 2-Bromo-3-methyl-5-nitropyridine CAS No. 23132-21-0

2-Bromo-3-methyl-5-nitropyridine

Cat. No.: B1276501
CAS No.: 23132-21-0
M. Wt: 217.02 g/mol
InChI Key: FZIQHPKXSLHGBZ-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate:
2-Bromo-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of diverse organic compounds. It facilitates the creation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This compound's unique reactivity allows for selective functionalization, making it an essential building block in synthetic pathways.

Case Study:
In a study focusing on nucleophilic functionalization, researchers demonstrated that this compound can react selectively with thiols under mild conditions. The regioselectivity observed in these reactions was attributed to the electronic effects of the nitro group, which enhances the nucleofugality of the bromine atom .

Pharmaceutical Development

Biologically Active Molecules:
This compound is integral to the development of biologically active molecules, especially in creating anti-cancer and anti-inflammatory drugs. Its derivatives have shown potential therapeutic effects, making it a focal point in medicinal chemistry research.

Data Table: Applications in Drug Development

Compound DerivativeTarget DiseaseMechanism of Action
This compound-1Cancer (various types)Inhibition of tumor growth
This compound-2InflammationModulation of inflammatory pathways

Material Science

Advanced Materials Production:
In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its chemical properties contribute to enhanced performance characteristics in these materials.

Case Study:
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Reagent for Detection:
The compound is employed as a reagent in various analytical methods, aiding in the detection and quantification of substances within complex mixtures. Its ability to form stable complexes with target analytes enhances the accuracy and reliability of chemical analyses.

Data Table: Analytical Applications

Analytical MethodApplication AreaBenefits
ChromatographyEnvironmental TestingHigh sensitivity and specificity
SpectroscopyPharmaceutical AnalysisAccurate quantification

Biological Research

Study of Biological Pathways:
Researchers utilize this compound to investigate biological pathways and mechanisms. Its interaction with enzymes involved in metabolic processes has been a subject of interest, particularly regarding its role as an enzyme inhibitor.

Case Study:
Studies have shown that this compound can induce oxidative stress in cellular models, leading to alterations in gene expression related to antioxidant defenses. Such findings underscore its potential as a tool for studying cellular responses to stressors.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-nitropyridine largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, the reduction of the nitro group to an amino group can result in compounds that act as enzyme inhibitors by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

  • 2-Bromo-5-nitropyridine
  • 3-Bromo-2-methyl-5-nitropyridine
  • 2-Amino-3-bromo-5-nitropyridine

Comparison: 2-Bromo-3-methyl-5-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct reactivity compared to its analogs. For instance, 2-Bromo-5-nitropyridine lacks the methyl group, affecting its steric and electronic properties, while 3-Bromo-2-methyl-5-nitropyridine has a different substitution pattern, influencing its chemical behavior .

Biological Activity

Overview

2-Bromo-3-methyl-5-nitropyridine (C₆H₅BrN₂O₂) is an organic compound that belongs to the class of nitropyridines. It features a bromine atom, a methyl group, and a nitro group attached to a pyridine ring. This compound has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to inhibit specific enzymes, particularly those involved in oxidative stress responses and metabolic pathways. The compound can bind to the active sites of these enzymes, leading to conformational changes that affect their catalytic activity, thereby influencing cellular processes such as metabolism and gene expression.

Key Biological Interactions

  • Enzyme Inhibition : Acts as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cell Cycle Regulation : Involved in the synthesis of compounds like MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), essential for cell cycle progression and cancer research.

The interactions of this compound with biomolecules can lead to significant alterations in their structure and function. This compound has been shown to:

  • Induce oxidative stress in cells, affecting antioxidant defense mechanisms.
  • Alter the activity of key metabolic enzymes, impacting energy production within the cell.

Cellular Effects

The compound has profound effects on various cell types:

  • Modulation of Cell Signaling : Influences signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : Affects the transcriptional activity of genes related to cellular stress responses and metabolism.

Research Applications

This compound serves as a valuable building block in organic synthesis and has several applications in scientific research:

  • Pharmaceutical Development : Used in developing new therapeutic agents targeting various diseases.
  • Agrochemicals : Acts as a precursor in synthesizing biologically active compounds for agricultural applications.

Case Study 1: Inhibition of PLK1

A study demonstrated that derivatives of this compound could effectively inhibit PLK1, leading to cell cycle arrest in cancer cells. This finding highlights its potential as a therapeutic agent in oncology.

Case Study 2: Cytochrome P450 Interaction

Research indicated that this compound interacts with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways critical for pharmacokinetics.

Data Table: Biological Activity Summary

Biological ActivityDescription
Enzyme InhibitionInhibits cytochrome P450 enzymes; affects drug metabolism
Cell Cycle RegulationInhibits PLK1; induces cell cycle arrest
Oxidative Stress InductionAlters antioxidant gene expression; influences cellular metabolism
Synthesis ApplicationsUsed as a precursor for pharmaceuticals and agrochemicals

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-3-methyl-5-nitropyridine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via bromination of 3-methyl-5-nitropyridine using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 60–80°C) and stoichiometry to minimize by-products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Characterization by melting point analysis (mp: 139–141°C, as per related nitropyridines ) and NMR (δ ~8.5–9.0 ppm for aromatic protons) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm bromine incorporation (e.g., downfield shifts for nitro and bromine groups).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks at m/z 217.02 (C₆H₅BrN₂O₂⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly useful for studying steric effects from the methyl and nitro groups.

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Skin Irrit. 2 ).
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent toxic gas release .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates electronic properties such as HOMO-LUMO gaps and Fukui indices. These predict electrophilic/nucleophilic sites, guiding reaction design (e.g., Suzuki-Miyaura coupling at the bromine position). Basis sets like 6-31G(d,p) for light atoms and LANL2DZ for bromine improve accuracy .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodology :

  • Control Experiments : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) under identical conditions (solvent: DMF, base: K₂CO₃).
  • Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps.
  • By-product Analysis : Use LC-MS to detect intermediates (e.g., dehalogenated products) that reduce yields .

Q. How does steric hindrance from the methyl group influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

  • Methodology :

  • Synthetic Probes : React with nucleophiles (e.g., amines, thiols) under varying temperatures.
  • Computational Modeling : Transition-state calculations (using Gaussian 09) reveal steric barriers at the 2-position.
  • Isotopic Labeling : ¹⁵N-NMR tracks nitro group orientation during substitution .

Properties

IUPAC Name

2-bromo-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIQHPKXSLHGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409464
Record name 2-Bromo-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-21-0
Record name 2-Bromo-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methyl-5-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sample of 3-methyl-5-nitropyridin-2-ol (1.44 g, 9.34 mmol) was placed in 35 mL pressure vessel and dissolved in a mixture of toluene/DMF (10:1 ratio; 15 mL). The vessel was capped with a septum, flushed with Argon and phosphorous tribromide (1.32 mL, 14.0 mmol) was added by syringe. The septum cap was replaced by a Teflon cap and the mixture was stirred for 20 min at 120° C. The mixture was cooled to room temperature, neutralized with a 3M NaOH solution and extracted with toluene (3×). The combined organic phases were dried over anhydrous MgSO4 and concentrated under vacuum to give 2.00 g of the desired 2-bromo-3-methyl-5-nitropyridine product as an orange solid (99%).
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
toluene DMF
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
2-Bromo-3-methyl-5-nitropyridine

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